7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Description
7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is a synthetic compound featuring an indole core substituted at the 7-position with a piperazine-methyl group, formulated as a dihydrochloride salt. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the piperazine moiety enhances solubility and modulates receptor interactions. The dihydrochloride salt form improves aqueous solubility, facilitating pharmaceutical formulation and bioavailability.
Properties
IUPAC Name |
7-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16;;/h1-5,14-15H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPIRLXQOZPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced by reacting the indole core with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Alkylation and Acylation at the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation and acylation under mild conditions. For example:
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Methylation : Reaction with methyl iodide in dichloromethane at 0–25°C yields N-methylated derivatives.
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Acylation : Treatment with acetyl chloride in the presence of triethylamine produces N-acetylpiperazine analogs .
Table 1: Representative Alkylation/Acylation Reactions
Electrophilic Substitution on the Indole Ring
The indole core participates in electrophilic substitution at positions 2, 3, 5, and 6 due to its electron-rich aromatic system:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 5 .
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Sulfonation : Reaction with chlorosulfonic acid yields sulfonated derivatives .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Major Product Position | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | >90% | |
| Sulfonation | ClSO₃H, 25°C, 2 hr | C3 | 85% | |
| Bromination | Br₂, CHCl₃, 40°C | C6 | 78% |
Cross-Coupling Reactions
The indole’s C–H bonds enable palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl indole derivatives .
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Heck Reaction : Alkenes couple at position 2 using Pd(OAc)₂ .
Table 3: Cross-Coupling Outcomes
| Coupling Type | Catalyst | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo-indole | 82 | |
| Heck | Pd(OAc)₂, PPh₃ | Styrene | 68 |
Oxidative Transformations
Oxidation of the indole’s pyrrole ring with mCPBA forms an indole oxide intermediate, which rearranges to isatin derivatives under acidic conditions . Piperazine oxidation with H₂O₂ generates N-oxide species .
Metabolic Reactions
In vitro studies predict hepatic metabolism via:
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N-Dealkylation : CYP3A4-mediated removal of the piperazine-methyl group .
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Hydroxylation : CYP2D6-catalyzed hydroxylation at the indole’s C5 position .
Table 4: Predicted Metabolic Pathways
| Enzyme | Metabolic Pathway | Metabolite | Half-life (hr) | Source |
|---|---|---|---|---|
| CYP3A4 | N-Dealkylation | 7-(Piperazin-1-yl)methanol | 2.3 | |
| CYP2D6 | C5 Hydroxylation | 5-Hydroxy-indole derivative | 1.8 |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : Research indicates that derivatives of indole compounds, including 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride, possess potent anticancer activity. They act by inhibiting various kinases involved in cancer cell proliferation and survival pathways, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) .
- Antimicrobial Activity : Studies have shown that indole derivatives can exhibit antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to its effectiveness .
- Neuropharmacological Effects : The piperazine moiety is known for its psychoactive effects, making this compound a candidate for research into neuropharmacological applications. It may influence neurotransmitter systems and has been explored for potential antidepressant and anxiolytic effects .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Cancer Therapy :
- Antimicrobial Agents :
- Central Nervous System Disorders :
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of receptor tyrosine kinases | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuropharmacological | Modulation of neurotransmitter systems |
Table 2: Case Studies Overview
Mechanism of Action
The mechanism of action of 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxyzine Dihydrochloride (HDH)
- Structure: (RS)-2-{2-[4-(p-chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride.
- CAS Number : 2192-20-3.
- Pharmacological Class : First-generation H1 receptor antagonist with sedative, anxiolytic, and antiemetic properties.
- Key Differences: HDH incorporates a p-chlorophenylbenzyl group on the piperazine ring, enhancing lipophilicity and CNS penetration. The ethoxyethanol chain in HDH contributes to its antihistamine activity, unlike the indole core in the target compound.
- Bioavailability : The dihydrochloride salt ensures high solubility (>50 mg/mL in water), critical for oral or injectable formulations .
Levocetirizine Dihydrochloride
- Structure : (R)-(+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-piperazin-1-yl]ethoxy]acetic acid dihydrochloride.
- CAS Number : 130018-87-0.
- Pharmacological Class : Second-generation antihistamine with minimal sedation due to reduced blood-brain barrier penetration.
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Mechanistic Insights
- Receptor Binding : Piperazine derivatives typically exhibit affinity for H1 receptors, but substituents dictate selectivity. The indole core in the target compound may favor serotonin receptor interactions, diverging from hydroxyzine’s histamine focus .
- Metabolic Stability : Piperazine-methyl substitution in the target compound could reduce CYP450-mediated metabolism compared to hydroxyzine’s benzyl-piperazine group, which undergoes extensive hepatic processing .
- Dose-Effect Considerations : Methods like Litchfield and Wilcoxon’s dose-percent effect analysis () could evaluate the target compound’s potency relative to HDH and levocetirizine, though direct data are lacking .
Biological Activity
7-[(Piperazin-1-yl)methyl]-1H-indole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indole structure is a well-known pharmacophore, often associated with various biological effects, including anticancer, antimicrobial, and neuroprotective properties. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an indole ring substituted with a piperazine moiety, which enhances its solubility and biological activity. The presence of the piperazine group is crucial as it is known to interact with multiple biological targets.
Anticancer Activity
Research has indicated that indole derivatives exhibit promising anticancer properties. A study on similar compounds showed that those with an IC50 value of less than 10 μM exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compound : this compound
- IC50 Value : Expected to be in the low micromolar range based on structure-activity relationship (SAR) studies of related indoles .
Table 1: Cytotoxicity of Indole Derivatives
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | <10 | Various (e.g., K562) |
| Indole derivative A | 6.10 ± 0.4 | MCF-7 |
| Indole derivative B | <5 | BT-474 |
Neuroprotective Effects
Indoles are also noted for their neuroprotective properties. A study highlighted the potential of certain indole derivatives in alleviating symptoms in Parkinson's disease models by acting as D2/D3 receptor agonists. The incorporation of a piperazine moiety may enhance receptor binding affinity and selectivity, contributing to neuroprotection .
The mechanisms underlying the biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : Indoles can trigger apoptotic pathways in cancer cells through DNA alkylation and other mechanisms .
- Receptor Modulation : The piperazine group may facilitate interaction with neurotransmitter receptors, enhancing neuroprotective effects .
Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of a series of indole derivatives, including those with piperazine substitutions. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against leukemia cell lines, suggesting potential for further development in cancer therapies .
Study 2: Neuroprotective Properties
In another investigation focusing on neurodegenerative diseases, compounds derived from indole structures were tested for their ability to protect dopaminergic neurons from oxidative stress. The findings suggested that these compounds could mitigate neurodegeneration through antioxidant mechanisms, potentially applicable in Parkinson's disease treatment .
Q & A
Q. What are the critical safety protocols for handling 7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride in laboratory settings?
Methodological Answer:
- Ventilation & PPE: Conduct experiments in a fume hood to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures: For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention if irritation persists .
- Storage: Store in a tightly sealed container at room temperature, away from incompatible reagents (e.g., strong oxidizers) .
Q. What synthetic routes are reported for piperazine-containing indole derivatives like this compound?
Methodological Answer:
- Step 1: React 1H-indole-7-carbaldehyde with piperazine in a nucleophilic substitution reaction, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate methylation .
- Step 2: Reduce the intermediate Schiff base using sodium borohydride (NaBH₄) or catalytic hydrogenation .
- Salt Formation: Treat the free base with hydrochloric acid (HCl) in anhydrous ethanol to precipitate the dihydrochloride salt .
Q. How is the purity of this compound validated in pharmaceutical research?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Titration: Quantify chloride content via argentometric titration to confirm stoichiometry of the dihydrochloride salt .
- Spectroscopy: Compare ¹H/¹³C NMR data with reference standards to verify structural integrity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Variables: Test temperature (25–80°C), solvent (DMF vs. THF), and molar ratio (piperazine:indole derivative = 1:1 to 2:1) .
- Design: Use a 2³ full factorial design to evaluate main effects and interactions. Analyze yield and purity via ANOVA.
- Outcome: Identify optimal conditions (e.g., 60°C, DMF, 1.5:1 ratio) that maximize yield (>85%) while minimizing byproducts .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic attack at the indole C7 position .
- Transition State Analysis: Use intrinsic reaction coordinate (IRC) calculations to validate proposed mechanisms for piperazine methylation .
- Machine Learning: Train models on PubChem data (e.g., similar piperazine-indole derivatives) to predict regioselectivity in electrophilic substitutions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation time) using reference compounds (e.g., SR141716 for receptor affinity studies) .
- Structural Confounders: Compare salt forms (e.g., dihydrochloride vs. free base) via solubility assays to assess bioavailability differences .
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., pH, solvent polarity) .
Q. What advanced analytical techniques characterize degradation products of this compound under stress conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (80°C), UV light, and oxidative conditions (H₂O₂).
- LC-MS/MS: Use high-resolution mass spectrometry to identify degradation products (e.g., N-oxide formation or indole ring oxidation) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in 10+ solvents (e.g., water, DMSO, ethanol) using nephelometry or gravimetric analysis.
- pH Dependence: Measure solubility across pH 1–14 to account for protonation effects on the piperazine moiety .
- Cross-Validation: Compare results with PubChem datasets, noting deviations caused by polymorphic forms or hydration states .
Q. What strategies validate the selectivity of this compound in receptor-binding assays?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-WAY-100635) to assess affinity for off-target receptors (e.g., 5-HT₁A vs. dopamine D₂) .
- Molecular Docking: Simulate binding poses in homology models of target vs. non-target receptors to identify key interaction residues .
- CRISPR Knockout: Validate target specificity using cell lines lacking the receptor of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
